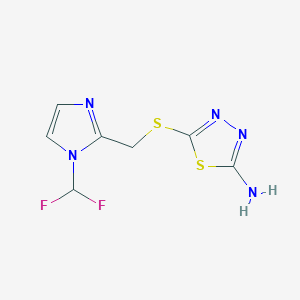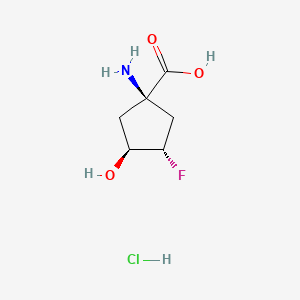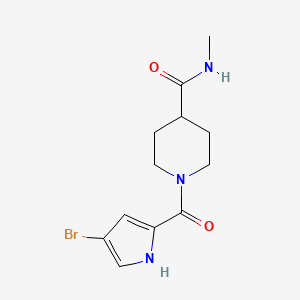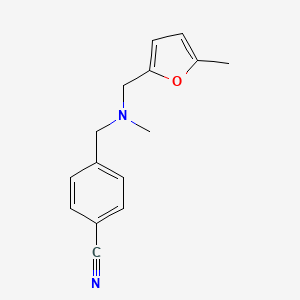
n-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry and material science due to their interesting biological and physiological functions .
Preparation Methods
The synthesis of N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide typically involves the acylation of 2,5-dimethylthiophene. One common method is the Friedel-Crafts acylation, where 2,5-dimethylthiophene reacts with oxalyl chloride in the presence of a metal chloride catalyst such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4) . Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity.
Chemical Reactions Analysis
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Thiophene derivatives are explored for their therapeutic potential in treating various diseases, such as Alzheimer’s and cancer.
Industry: The compound is used in the development of materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can modulate enzyme activity or interact with receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparison with Similar Compounds
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)-2-methoxyacetamide can be compared with other thiophene derivatives, such as:
1-(2,5-Dimethylthiophen-3-yl)ethyl-1-hydroxyurea: Known for its anti-inflammatory activity.
1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: Used as a serotonin antagonist in the treatment of Alzheimer’s
Properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methoxyacetamide |
InChI |
InChI=1S/C11H17NO2S/c1-7-5-10(9(3)15-7)8(2)12-11(13)6-14-4/h5,8H,6H2,1-4H3,(H,12,13) |
InChI Key |
MQWXGTJLAMCSJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(C)NC(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14908241.png)
![Spiro[3.3]heptan-2-ylhydrazine](/img/structure/B14908243.png)





![3-Azabicyclo[4.1.0]heptan-5-ylmethanamine](/img/structure/B14908269.png)


